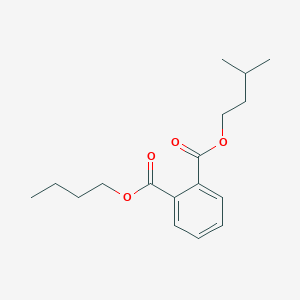
Phthalic acid, butyl 3-methylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, butyl 3-methylbutyl ester is an organic compound with the molecular formula C17H22O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic products . This compound is known for its role in various industrial applications, particularly in the production of flexible polyvinyl chloride (PVC) products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 3-methylbutyl ester can be synthesized through the esterification of phthalic anhydride with butyl 3-methylbutanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 120°C to 150°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, butyl 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Phthalic acid and butyl 3-methylbutanol.
Oxidation: Phthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phthalic acid, butyl 3-methylbutyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phthalic acid, butyl 3-methylbutyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and extensibility of the material . In biological systems, it may interact with hormone receptors, potentially leading to endocrine-disrupting effects . The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Phthalic acid, butyl 3-methylbutyl ester can be compared with other phthalate esters such as:
Di-n-butyl phthalate (DBP): Similar plasticizing properties but different alkyl chain structure.
Diethyl phthalate (DEP): Lower molecular weight and different applications.
Bis(2-ethylhexyl) phthalate (DEHP): Higher molecular weight and widely used as a plasticizer.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters . Its specific alkyl chain configuration provides a balance between flexibility and durability, making it suitable for various industrial applications .
Properties
CAS No. |
144648-76-0 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-O-butyl 2-O-(3-methylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O4/c1-4-5-11-20-16(18)14-8-6-7-9-15(14)17(19)21-12-10-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI Key |
NYOZPEMTFVFJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















